![molecular formula C8H5BrClNS B15065240 5-Bromo-7-chloro-2-methylbenzo[d]thiazole CAS No. 1427444-38-9](/img/structure/B15065240.png)
5-Bromo-7-chloro-2-methylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloro-2-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. This particular compound features a bromine atom at the 5th position, a chlorine atom at the 7th position, and a methyl group at the 2nd position on the benzothiazole ring. The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-2-methylbenzo[d]thiazole can be achieved through several methods. One common approach involves the bromination and chlorination of 2-methylbenzothiazole. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-7-chloro-2-methylbenzo[d]thiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can have therapeutic implications for neuropsychiatric and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.
5-Bromothiazole: Contains only the bromine substituent and lacks the chlorine and methyl groups.
7-Chloro-2-methylbenzothiazole: Contains only the chlorine substituent and lacks the bromine group.
Uniqueness
5-Bromo-7-chloro-2-methylbenzo[d]thiazole is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and potential biological activities. The combination of these substituents with the methyl group at the 2nd position provides a distinct chemical profile that can be exploited in various research and industrial applications.
Properties
CAS No. |
1427444-38-9 |
|---|---|
Molecular Formula |
C8H5BrClNS |
Molecular Weight |
262.55 g/mol |
IUPAC Name |
5-bromo-7-chloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrClNS/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 |
InChI Key |
MIUWVJBOWCCLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


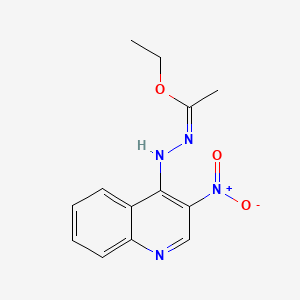
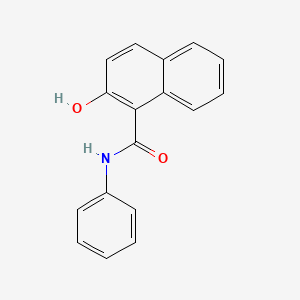
![3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine](/img/structure/B15065175.png)
![2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B15065177.png)
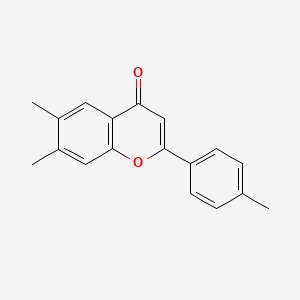
![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)

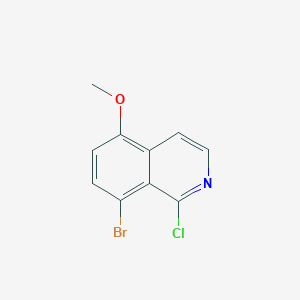
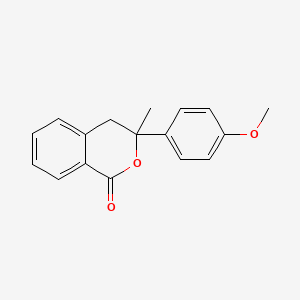
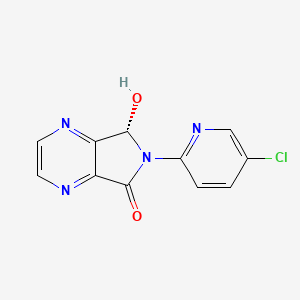
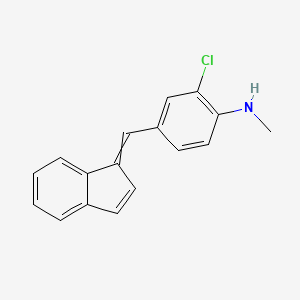
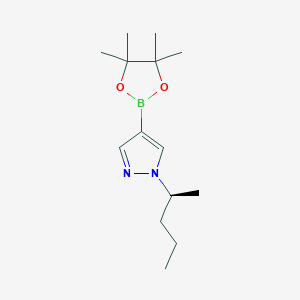
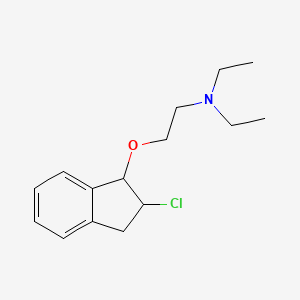
![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)
